(+/-)-2-Methylbutyryl-d9 Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-2-Methylbutyryl-d9 Chloride is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart. The presence of deuterium can significantly affect the physical and chemical behavior of the compound, making it valuable in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-2-Methylbutyryl-d9 Chloride typically involves the deuteration of 2-methylbutyryl chloride. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For example, the reaction of 2-methylbutyryl chloride with deuterated hydrochloric acid (DCl) can produce the deuterated compound. The reaction conditions often include a controlled temperature and pressure environment to ensure the efficient incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes. These processes often utilize deuterium gas (D2) or deuterated solvents to achieve high levels of deuterium incorporation. The production methods are designed to be cost-effective and scalable, ensuring a consistent supply of the compound for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
(+/-)-2-Methylbutyryl-d9 Chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by another nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding carboxylic acid and deuterium chloride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines. The reaction typically occurs under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: The reaction with water can be catalyzed by acids or bases to increase the reaction rate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidation states of the compound.
Scientific Research Applications
(+/-)-2-Methylbutyryl-d9 Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanisms to study the effects of deuterium substitution on reaction kinetics and pathways.
Biology: The compound can be used in metabolic studies to trace the incorporation and transformation of deuterated molecules in biological systems.
Medicine: Deuterated compounds like this compound are investigated for their potential therapeutic benefits, including improved drug stability and reduced metabolic degradation.
Industry: The compound is used in the development of new materials and chemical processes, benefiting from its unique properties.
Mechanism of Action
The mechanism of action of (+/-)-2-Methylbutyryl-d9 Chloride involves its interaction with various molecular targets. The presence of deuterium can alter the compound’s binding affinity and reaction kinetics. For example, in enzymatic reactions, the deuterium substitution can lead to a kinetic isotope effect, where the reaction rate is affected by the presence of the heavier isotope. This can provide insights into the reaction mechanism and the role of hydrogen atoms in the process.
Comparison with Similar Compounds
Similar Compounds
2-Methylbutyryl Chloride: The non-deuterated counterpart of (+/-)-2-Methylbutyryl-d9 Chloride.
2-Methylbutyric Acid: The carboxylic acid form of the compound.
Deuterated Analogues: Other deuterated compounds with similar structures.
Uniqueness
This compound is unique due to its deuterium content, which imparts distinct physical and chemical properties. The increased stability and altered reaction kinetics make it valuable for specific applications where these properties are advantageous. Compared to its non-deuterated counterpart, the deuterated compound can provide more detailed insights into reaction mechanisms and metabolic pathways.
Properties
Molecular Formula |
C5H9ClO |
---|---|
Molecular Weight |
129.63 g/mol |
IUPAC Name |
2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoyl chloride |
InChI |
InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D |
InChI Key |
XRPVXVRWIDOORM-CBZKUFJVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)Cl)C([2H])([2H])[2H] |
Canonical SMILES |
CCC(C)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.